Cas no 872695-20-0 (N-(4-chlorophenyl)methyl-2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}acetamide)

N-(4-chlorophenyl)methyl-2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}acetamide is a synthetic organic compound featuring a pyridazine core substituted with a 4-fluorophenyl group at the 6-position and a thioether-linked acetamide moiety at the 3-position. The acetamide nitrogen is further functionalized with a 4-chlorobenzyl group, enhancing its structural diversity. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or bioactive molecules targeting specific enzymatic pathways. Its unique combination of halogenated aromatic systems (fluorine and chlorine) and the pyridazine scaffold may contribute to improved binding affinity and metabolic stability. The thioether linkage offers synthetic flexibility for further derivatization, making it valuable for structure-activity relationship studies in drug discovery programs.
N-(4-chlorophenyl)methyl-2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}acetamide structure
872695-20-0 structure
Product Name:N-(4-chlorophenyl)methyl-2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}acetamide
CAS No:872695-20-0
MF:C19H15ClFN3OS
MW:387.858305215836
CID:6589671
PubChem ID:7206210
Update Time:2025-07-02

N-(4-chlorophenyl)methyl-2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)methyl-2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}acetamide
    • N-[(4-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
    • N-[(4-chlorophenyl)methyl]-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide
    • 872695-20-0
    • AB00677667-01
    • F1899-1253
    • N-(4-chlorobenzyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide
    • AKOS024618529
    • Inchi: 1S/C19H15ClFN3OS/c20-15-5-1-13(2-6-15)11-22-18(25)12-26-19-10-9-17(23-24-19)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25)
    • InChI Key: HLCNKPDSSQTAGL-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C(Cl)C=C1)(=O)CSC1=NN=C(C2=CC=C(F)C=C2)C=C1

Computed Properties

  • Exact Mass: 387.0608391g/mol
  • Monoisotopic Mass: 387.0608391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 80.2Ų

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Additional information on N-(4-chlorophenyl)methyl-2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}acetamide

Comprehensive Overview of N-(4-chlorophenyl)methyl-2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}acetamide (CAS No. 872695-20-0)

The compound N-(4-chlorophenyl)methyl-2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}acetamide (CAS No. 872695-20-0) is a specialized organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including a 4-chlorophenyl moiety, a pyridazine ring, and a 4-fluorophenyl substituent. These features make it a subject of interest in pharmaceutical and agrochemical research, particularly in the development of novel bioactive compounds. The presence of both chloro and fluoro substituents suggests potential applications in drug design, where halogen bonds often enhance binding affinity and metabolic stability.

In recent years, the demand for halogenated compounds has surged due to their versatility in medicinal chemistry. Researchers are increasingly exploring molecules like N-(4-chlorophenyl)methyl-2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}acetamide for their potential as kinase inhibitors or antimicrobial agents. This aligns with the growing focus on targeted therapies and precision medicine, where specific molecular interactions are leveraged to treat diseases with minimal side effects. The compound's sulfanylacetamide backbone also positions it as a candidate for studying enzyme modulation, a hot topic in drug discovery forums and academic publications.

From a synthetic perspective, the preparation of CAS No. 872695-20-0 involves multi-step organic reactions, including cross-coupling and sulfur-alkylation processes. These methods are frequently discussed in green chemistry circles, as scientists seek eco-friendly alternatives to traditional synthesis routes. The compound's pyridazine core is particularly noteworthy, as this heterocycle is a common scaffold in FDA-approved drugs, such as antihypertensives and anti-inflammatory agents. This connection to blockbuster drugs has spurred interest in derivatives like N-(4-chlorophenyl)methyl-2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}acetamide for next-generation therapeutics.

Analytical characterization of this compound typically employs advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure purity and structural confirmation, critical for regulatory compliance in pharmaceutical applications. The rise of AI-driven drug discovery has further amplified the relevance of such compounds, as machine learning models increasingly rely on high-quality datasets of well-characterized molecules. This intersection of computational chemistry and experimental validation makes CAS No. 872695-20-0 a valuable case study for interdisciplinary research.

Beyond pharmaceuticals, N-(4-chlorophenyl)methyl-2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}acetamide may find applications in material science. Its aromatic systems and polar functional groups could contribute to the development of organic semiconductors or liquid crystals, areas gaining traction in renewable energy and display technologies. This versatility underscores the compound's potential to address multiple sustainability challenges, a priority for industries aligning with the United Nations' Sustainable Development Goals (SDGs).

In summary, CAS No. 872695-20-0 represents a compelling example of modern chemical innovation. Its structural complexity and functional diversity align with key trends in life sciences and advanced materials, making it a subject of ongoing investigation. As the scientific community continues to explore structure-activity relationships and molecular design principles, compounds like this will remain at the forefront of cutting-edge research.

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